3-(2-Methoxyethyl)-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone 3-(2-Methoxyethyl)-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone
Brand Name: Vulcanchem
CAS No.:
VCID: VC0926079
InChI: InChI=1S/C18H23N3O2S/c1-13-11-15(20-7-3-4-8-20)6-5-14(13)12-16-17(22)21(9-10-23-2)18(24)19-16/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,19,24)/b16-12-
SMILES: CC1=C(C=CC(=C1)N2CCCC2)C=C3C(=O)N(C(=S)N3)CCOC
Molecular Formula: C18H23N3O2S
Molecular Weight: 345.5 g/mol

3-(2-Methoxyethyl)-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone

CAS No.:

Cat. No.: VC0926079

Molecular Formula: C18H23N3O2S

Molecular Weight: 345.5 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Methoxyethyl)-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone -

Specification

Molecular Formula C18H23N3O2S
Molecular Weight 345.5 g/mol
IUPAC Name (5Z)-3-(2-methoxyethyl)-5-[(2-methyl-4-pyrrolidin-1-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Standard InChI InChI=1S/C18H23N3O2S/c1-13-11-15(20-7-3-4-8-20)6-5-14(13)12-16-17(22)21(9-10-23-2)18(24)19-16/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,19,24)/b16-12-
Standard InChI Key NAXOFQYNHADUQK-VBKFSLOCSA-N
Isomeric SMILES CC1=C(C=CC(=C1)N2CCCC2)/C=C\3/C(=O)N(C(=S)N3)CCOC
SMILES CC1=C(C=CC(=C1)N2CCCC2)C=C3C(=O)N(C(=S)N3)CCOC
Canonical SMILES CC1=C(C=CC(=C1)N2CCCC2)C=C3C(=O)N(C(=S)N3)CCOC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator